

# Vut-MK142: A Technical Guide to its Biological Activity and Targets

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Vut-MK142** is a synthetic small molecule that has demonstrated significant potential as a cardiomyogenic agent. Derived from the modification of Cardiogenol C, **Vut-MK142** promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. This technical guide provides a comprehensive overview of the biological activity of **Vut-MK142**, its known molecular targets, and detailed experimental protocols for assessing its effects. The information is primarily based on the findings of Koley et al. (2013).<sup>[1]</sup>

## Biological Activity and Molecular Targets

**Vut-MK142** is a potent inducer of cardiomyogenesis in various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.<sup>[1]</sup> Its primary biological activity is the promotion of differentiation of progenitor cells into a cardiac lineage.

The precise molecular target of **Vut-MK142** has not been definitively identified and is the subject of ongoing research.<sup>[1]</sup> However, experimental evidence strongly indicates that its mechanism of action involves the upregulation of key transcription factors essential for heart development.

## Upregulation of Key Cardiac Transcription Factors

Semi-quantitative RT-PCR analysis has shown that treatment of cardiovascular progenitor cells with **Vut-MK142** leads to an increased expression of the following early mesodermal and myocardial transcription factors:

- Brachyury: A key marker of the mesoderm, its upregulation suggests **Vut-MK142** acts at an early stage of differentiation.
- Nkx2.5: A critical transcription factor in heart development, often considered a master regulator of the cardiac lineage.
- Mef2C (Myocyte enhancer factor 2C): Another essential transcription factor for cardiac muscle development and morphogenesis.

Interestingly, the expression of Eomes, Gata4, and the late myocardial gene tropomyosin were not significantly affected in these experiments. The expression of Mesp1 was unexpectedly decreased.[1]

## Induction of Cardiac Marker Gene Expression

**Vut-MK142** treatment results in a significant increase in the expression of Atrial Natriuretic Factor (ANF), a well-established marker for cardiomyocytes.[1] This has been demonstrated through promoter-driven luciferase reporter assays in both P19 and C2C12 cells.

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of **Vut-MK142** and its comparison to the parent compound, Cardiogenol C (CgC).

| Assay                                     | Cell Line | Treatment                    | Result                                                      | Reference |
|-------------------------------------------|-----------|------------------------------|-------------------------------------------------------------|-----------|
| Nkx2.5 Promoter Luciferase Reporter Assay | P19       | 1 $\mu$ M Vut-MK142 (7 days) | 3.1 $\pm$ 0.3-fold increase in luciferase signal (p < 0.05) |           |
| Nkx2.5 Promoter Luciferase Reporter Assay | P19       | 1 $\mu$ M CgC (7 days)       | 1.6 $\pm$ 0.2-fold increase in luciferase signal            |           |
| Nkx2.5 Promoter Luciferase Reporter Assay | C2C12     | 1 $\mu$ M CgC (7 days)       | 1.4 $\pm$ 0.2-fold increase in luciferase signal            |           |

| Experiment                   | Cell Type                       | Treatment                      | Observation                                                                                                     | Reference |
|------------------------------|---------------------------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Cardiac Body Differentiation | Cardiovascular Progenitor Cells | 1 $\mu$ M Vut-MK142 (days 0-5) | Earlier onset of beating cardiomyocytes and increased degree of cardiomyogenesis                                |           |
| Cardiac Body Differentiation | Cardiovascular Progenitor Cells | 1 $\mu$ M Vut-MK142 (days 5-7) | No influence on the early phase of cardiomyogenesis, but an increased number of cardiomyocytes at a later stage |           |

## Experimental Protocols

### ANF and Nkx2.5 Promoter Luciferase Reporter Assays

This protocol is used to quantify the effect of **Vut-MK142** on the promoter activity of key cardiac genes.

Methodology:

- Plasmid Transfection:
  - P19 or C2C12 cells are transiently transfected with a luciferase reporter plasmid containing the rat ANF promoter region or the Nkx2.5 promoter region.
  - A pRL-SV40 Renilla luciferase control reporter vector is co-transfected for normalization.
  - Transfection is performed one day prior to treatment using Lipofectamine Plus™ Reagent according to the manufacturer's protocol.
- Compound Treatment:
  - Transfected cells are treated with 1  $\mu$ M **Vut-MK142** or a vehicle control (0.005% DMSO) for 7 days.
- Luciferase Activity Measurement:
  - After the treatment period, cells are harvested.
  - Luciferase activity is measured using a dual-luciferase reporter assay kit with a multilabel counter.
  - Firefly luciferase activity is normalized to Renilla luciferase activity.

## Cardiac Body Differentiation Assay

This assay assesses the ability of **Vut-MK142** to induce the formation of functional, beating cardiomyocytes from progenitor cells.

Methodology:

- Cell Aggregation:

- Cardiovascular progenitor cells are aggregated to form cardiac bodies (CBs) in hanging drop cultures at a density of approximately 900 cells per 20  $\mu$ L of M15 medium for 4.5 days.
- Plating and Treatment:
  - The resulting CBs are plated on gelatin-coated tissue culture plates.
  - **Vut-MK142** (1  $\mu$ M) or a vehicle control (0.005% DMSO) is added to the culture medium at specified time intervals (e.g., from day 0 to day 5, or day 5 to day 7).
- Analysis of Cardiomyogenesis:
  - The percentage of CBs containing beating cardiomyocytes is monitored daily for up to 20 days.
  - The number of cardiomyocyte clusters within the CBs can also be quantified.

## Semi-Quantitative RT-PCR for Cardiac Marker Expression

This protocol is used to evaluate the effect of **Vut-MK142** on the mRNA expression levels of key cardiac transcription factors.

### Methodology:

- Cell Culture and Treatment:
  - Cardiovascular progenitor cells are differentiated in the presence or absence of 1  $\mu$ M **Vut-MK142**.
- RNA Extraction and cDNA Synthesis:
  - Total RNA is extracted from the cells at various time points.
  - First-strand cDNA is synthesized from the extracted RNA.
- PCR Amplification:

- PCR is performed using primers specific for Brachyury, Nkx2.5, Mef2C, Eomes, Gata4, Mesp1, and a housekeeping gene for normalization.
- Analysis:
  - The PCR products are resolved on an agarose gel and visualized to assess the relative expression levels of the target genes.

## Signaling Pathways and Experimental Workflows

### Putative Signaling Pathway of **Vut-MK142** in Cardiomyogenesis

Based on the observed upregulation of key cardiac transcription factors, a putative signaling pathway for **Vut-MK142** can be proposed. **Vut-MK142** is hypothesized to act upstream of a cascade that leads to the activation of Brachyury, Nkx2.5, and Mef2C, which in turn drive the expression of cardiac-specific genes like ANF, ultimately leading to cardiomyocyte differentiation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cooperative interaction of Nkx2.5 and Mef2c transcription factors during heart development - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Vut-MK142: A Technical Guide to its Biological Activity and Targets]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611789#vut-mk142-biological-activity-and-targets\]](https://www.benchchem.com/product/b611789#vut-mk142-biological-activity-and-targets)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)